
2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one involves several steps. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general reaction conditions involve the use of a palladium catalyst, a boron reagent, and a base in an organic solvent .
化学反応の分析
2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects.
類似化合物との比較
2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one can be compared with other similar compounds such as:
2-(4-Fluorophenyl)cyclopentan-1-one: This compound lacks the chlorine atom, which may affect its reactivity and selectivity.
1-(4-Fluorophenyl)cyclopentanecarbonyl chloride: This compound has a different functional group, which can lead to different chemical properties and applications.
The unique combination of chlorine and fluorine atoms in this compound gives it distinct reactivity and selectivity, making it valuable for specific applications.
特性
分子式 |
C11H10ClFO |
|---|---|
分子量 |
212.65 g/mol |
IUPAC名 |
2-(4-chloro-3-fluorophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H10ClFO/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8H,1-3H2 |
InChIキー |
ZPRSTCAHNBNETD-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)C1)C2=CC(=C(C=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


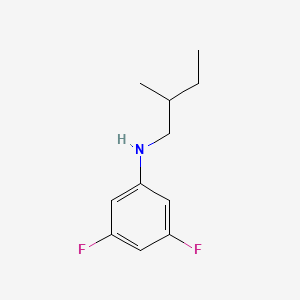


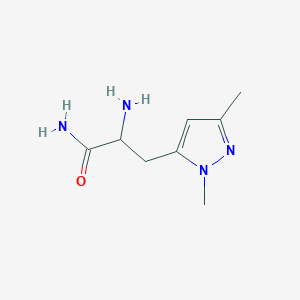
![Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13336206.png)

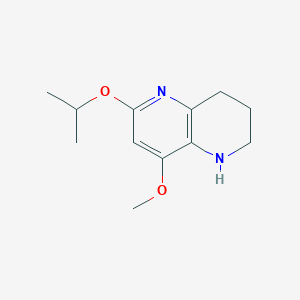
![Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B13336219.png)
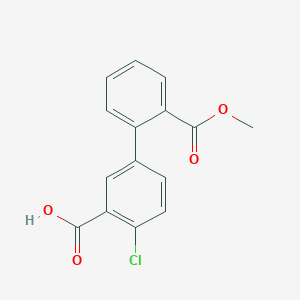
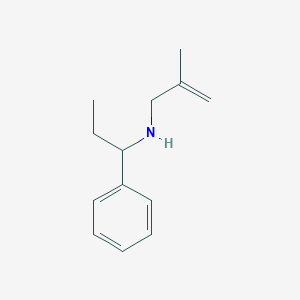
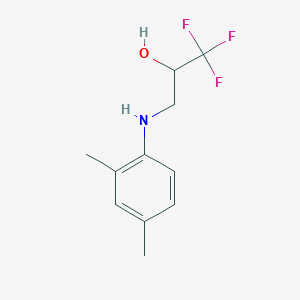
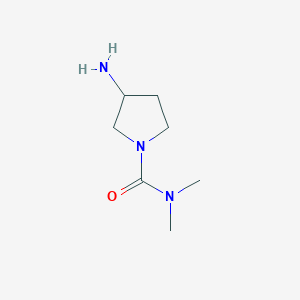
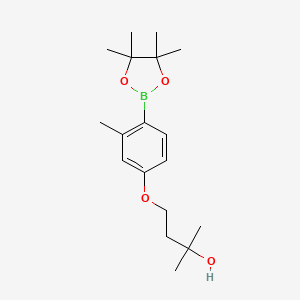
![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13336257.png)
